![molecular formula C22H19FN2O4 B2491380 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide CAS No. 898465-12-8](/img/structure/B2491380.png)
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the one typically involves multi-step chemical reactions, combining various precursors under controlled conditions to form the desired compound. While the specific synthesis route for this compound is not detailed in the available literature, compounds with similar structural motifs, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have been synthesized through the reaction of pyrazole having substitutions at specific positions with various substituted acetamides, indicating a complex multi-step synthesis process involving condensation and cyclization steps (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized using various spectroscopic techniques, such as NMR, IR, and X-ray crystallography. For instance, the crystal structure and biological activity of a compound with a slightly different substitution pattern were determined, highlighting the importance of intramolecular hydrogen bonding and intermolecular weak interactions in stabilizing the molecule's structure and influencing its biological activity (霍静倩 et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often include interactions that are significant in the development of pharmaceuticals and materials. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showing the versatility of these compounds in forming complex structures with metal ions, which could lead to significant antioxidant activity (K. Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applications. For related compounds, crystal structures have been determined, providing insight into their stability and potential interactions in solid form (B. Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the compound's potential uses. For example, the synthesis and characterization of various substituted phenyl acetamides have revealed insights into their reactivity and potential for further functionalization (Yang Man-li, 2008).
Scientific Research Applications
Synthesis and Biological Activity : A study focused on synthesizing derivatives of a similar compound, exploring their anti-inflammatory activity. Among these, certain compounds showed significant to moderate anti-inflammatory activities (Sunder & Maleraju, 2013).
Structural Characterization and Activity : Another research involved synthesizing a compound with a similar structure and performing crystal structure analysis. The compound exhibited moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).
Isotope-labeled Synthesis : A study described the synthesis of stable isotope-labeled antibacterial agents closely related to the compound , demonstrating the potential for creating labeled variants for research purposes (Lin & Weaner, 2012).
Antifungal Applications : Research identified derivatives of a structurally similar compound as effective antifungal agents, particularly against Candida species, highlighting their potential in antifungal drug development (Bardiot et al., 2015).
Crystal Structures and Computational Studies : A study synthesized new compounds including a similar molecule, characterizing their crystal structures and performing computational studies. This type of research aids in understanding the molecular interactions and potential applications of such compounds (Sebhaoui et al., 2020).
Potential Antipsychotic Agents : Some research has explored the antipsychotic-like profile of related compounds in behavioral animal tests, indicating their potential use in developing new antipsychotic medications (Wise et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4/c23-17-6-2-3-7-18(17)24-22(27)14-29-21-13-28-16(11-20(21)26)12-25-10-9-15-5-1-4-8-19(15)25/h1-8,11,13H,9-10,12,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUMJVDCBTVCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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